Triflumizole is a targeted, imidazole-class sterol demethylation inhibitor (DMI, FRAC Code 3) primarily procured for agricultural and horticultural fungicide formulations. By inhibiting the lanosterol 14α-demethylase (CYP51) enzyme, it disrupts fungal ergosterol biosynthesis, compromising cell membrane integrity [1]. From a formulation and processability standpoint, triflumizole is characterized by very low aqueous solubility (approximately 12.5 mg/L) but exceptionally high solubility in organic solvents such as dichloromethane (>3000 g/L) and acetone (1440 g/L) [2]. This physicochemical profile makes it highly suitable for high-load emulsifiable concentrates (EC) and wettable powders (WP). In procurement, triflumizole is prioritized over other DMI or QoI fungicides in high-value crop protection—particularly against powdery mildew and grey mould—due to its distinct resistance profile and lack of cross-resistance with non-DMI chemistries [3].
Substituting triflumizole with generic triazole DMIs (such as tebuconazole or myclobutanil) or broad-spectrum QoI fungicides (like azoxystrobin) frequently leads to application failure in regions with established resistance. While all DMIs target the CYP51 enzyme, the specific imidazole structure of triflumizole confers a lower resistance factor against heavily mutated fungal strains, such as Erysiphe necator, compared to widely used triazoles [1]. Furthermore, substituting with strobilurins (QoIs) in powdery mildew management can result in dramatic efficacy drops—from >99% disease reduction with triflumizole down to <60% with azoxystrobin—due to the widespread prevalence of the G143A mutation [2]. Consequently, buyers formulating rotational resistance-management programs cannot treat FRAC 3 or general broad-spectrum fungicides as interchangeable commodities; triflumizole must be specifically procured when targeting multi-drug resistant powdery mildew or Botrytis cinerea [3].
In comparative field trials against cucurbit powdery mildew (Podosphaera xanthii), triflumizole demonstrated near-complete disease control, whereas standard QoI (strobilurin) fungicides failed significantly. Triflumizole achieved a 99.3% reduction in disease severity compared to the untreated control. In contrast, substitution with azoxystrobin yielded only a 57.4% reduction, and trifloxystrobin achieved 83.9% [1]. This performance gap highlights the critical necessity of triflumizole in regions where QoI resistance has compromised baseline strobilurin efficacy.
| Evidence Dimension | Disease severity reduction (%) |
| Target Compound Data | Triflumizole: 99.3% reduction |
| Comparator Or Baseline | Azoxystrobin: 57.4% reduction; Trifloxystrobin: 83.9% reduction |
| Quantified Difference | Triflumizole outperformed azoxystrobin by 41.9 absolute percentage points in disease reduction. |
| Conditions | Field trials on Podosphaera xanthii (cucurbit powdery mildew) over a full treatment period. |
Buyers formulating for regions with established QoI resistance must procure triflumizole to ensure product performance and prevent catastrophic crop loss.
Although triflumizole shares the FRAC 3 classification with triazole fungicides, its imidazole core provides a distinct binding profile that mitigates cross-resistance severity. In a survey of grape powdery mildew (Erysiphe necator) isolates, triflumizole exhibited a resistance factor of 79. In contrast, the generic triazole substitutes tebuconazole and myclobutanil exhibited massive resistance factors of 360 and 350, respectively [1]. This quantitative difference proves that triflumizole retains higher relative efficacy against DMI-exposed populations than standard triazoles.
| Evidence Dimension | Resistance Factor (Median EC50 of field isolates / Median EC50 of sensitive baseline) |
| Target Compound Data | Triflumizole: 79 |
| Comparator Or Baseline | Tebuconazole: 360; Myclobutanil: 350 |
| Quantified Difference | Triflumizole demonstrated a 4.5-fold lower resistance factor than tebuconazole and myclobutanil. |
| Conditions | Grape leaf disc bioassays of Erysiphe necator isolates. |
Demonstrates that purchasing generic triazoles as a cost-saving measure will fail in vineyards with DMI-resistant strains, making triflumizole the required active ingredient.
Triflumizole presents a highly polarized solubility profile that dictates its formulation pathways. It is practically insoluble in water, with a baseline solubility of only 12.5 mg/L at pH 5.9. However, it is exceptionally soluble in organic solvents, reaching 3016 g/L in dichloromethane, 2220 g/L in chloroform, and 1440 g/L in acetone at 20–25 °C [1]. This >100,000-fold differential between aqueous and organic solubility makes it a structurally necessary candidate for formulating high-load emulsifiable concentrates (EC) but requires specific surfactant and co-solvent engineering for wettable powders (WP).
| Evidence Dimension | Solubility (g/L) |
| Target Compound Data | Dichloromethane: 3016 g/L; Acetone: 1440 g/L |
| Comparator Or Baseline | Water: 0.0125 g/L (12.5 mg/L) |
| Quantified Difference | Organic solubility is up to 241,000 times higher than aqueous solubility. |
| Conditions | Standard physicochemical testing at 20–25 °C. |
Procurement teams and formulation chemists must select appropriate hydrophobic solvent systems and surfactants, as aqueous-based suspension concentrates (SC) without co-solvents are unviable.
Triflumizole is highly effective against grey mould (Botrytis cinerea), demonstrating a mean in vitro EC50 of 0.58 μg/mL against baseline isolates. More importantly for procurement, triflumizole exhibits absolutely no cross-resistance with other major botryticides, including the benzimidazole carbendazim, the dicarboximide iprodione, and the SDHI boscalid [1]. This strict lack of cross-resistance with non-DMI classes makes it an essential rotational active ingredient.
| Evidence Dimension | Cross-resistance profile and EC50 |
| Target Compound Data | Triflumizole: Mean EC50 = 0.58 μg/mL; No cross-resistance to non-DMIs |
| Comparator Or Baseline | Carbendazim, Iprodione, Boscalid (Non-DMI botryticides) |
| Quantified Difference | Maintains baseline efficacy (0.58 μg/mL) even in isolates resistant to carbendazim, iprodione, or boscalid. |
| Conditions | In vitro mycelial growth inhibition assays on 79 B. cinerea isolates. |
Allows agricultural buyers to procure triflumizole as a guaranteed rotational partner to break resistance cycles in grey mould management programs.
Due to its extreme solubility in organic solvents (>1400 g/L in acetone) and near-insolubility in water, triflumizole is an effective active ingredient for manufacturing stable, high-concentration EC fungicides for broad-acre horticultural spraying [1].
Triflumizole is the required procurement choice for cucurbit and grape protection in regions where QoI fungicides (like azoxystrobin) have failed, as it can restore disease control from <60% back to >99% [2].
In vineyards where Erysiphe necator has developed high resistance factors (>350) to generic triazoles like tebuconazole and myclobutanil, the imidazole-based triflumizole serves as a highly effective, lower-resistance-factor (79) alternative [3].
Because it shows zero cross-resistance with benzimidazoles, dicarboximides, or SDHIs, triflumizole is strategically procured as a rotational partner to manage multi-drug resistant Botrytis outbreaks in high-value fruit crops [4].
Irritant;Health Hazard;Environmental Hazard